molecular formula C12H17NO2 B13875133 2-[6-(1-Ethoxyethenyl)pyridin-3-yl]propan-2-ol

2-[6-(1-Ethoxyethenyl)pyridin-3-yl]propan-2-ol

Cat. No.: B13875133
M. Wt: 207.27 g/mol
InChI Key: RIQJJJNAONUARV-UHFFFAOYSA-N
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Description

2-[6-(1-Ethoxyethenyl)pyridin-3-yl]propan-2-ol is a chemical compound with a unique structure that includes a pyridine ring substituted with an ethoxyethenyl group and a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(1-Ethoxyethenyl)pyridin-3-yl]propan-2-ol typically involves the reaction of 3-pyridinecarboxaldehyde with ethyl vinyl ether under acidic conditions to form the ethoxyethenyl group. This intermediate is then subjected to a Grignard reaction with isopropylmagnesium chloride to introduce the propanol moiety. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -10°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[6-(1-Ethoxyethenyl)pyridin-3-yl]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ethoxyethenyl group can be reduced to an ethyl group.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

    Oxidation: Formation of 2-[6-(1-Ethoxyethenyl)pyridin-3-yl]propan-2-one.

    Reduction: Formation of 2-[6-(1-Ethylethenyl)pyridin-3-yl]propan-2-ol.

    Substitution: Formation of various substituted pyridine derivatives depending on the reagent used.

Scientific Research Applications

2-[6-(1-Ethoxyethenyl)pyridin-3-yl]propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and as a building block in polymer chemistry.

Mechanism of Action

The mechanism of action of 2-[6-(1-Ethoxyethenyl)pyridin-3-yl]propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    3-(Pyridin-2-yl)propan-1-ol: Similar structure but lacks the ethoxyethenyl group.

    2-(6-(Piperidin-1-yl)pyridin-3-yl)propan-2-ol: Contains a piperidine ring instead of the ethoxyethenyl group.

    1-(3-Pyridinyl)-2-propanone: Similar backbone but with a ketone group instead of the hydroxyl group.

Uniqueness

2-[6-(1-Ethoxyethenyl)pyridin-3-yl]propan-2-ol is unique due to the presence of the ethoxyethenyl group, which imparts distinct chemical properties and reactivity. This structural feature allows for specific interactions with biological targets and can influence the compound’s solubility, stability, and overall bioactivity.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-[6-(1-ethoxyethenyl)pyridin-3-yl]propan-2-ol

InChI

InChI=1S/C12H17NO2/c1-5-15-9(2)11-7-6-10(8-13-11)12(3,4)14/h6-8,14H,2,5H2,1,3-4H3

InChI Key

RIQJJJNAONUARV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C)C1=NC=C(C=C1)C(C)(C)O

Origin of Product

United States

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